4-Isopropylthioaniline
Overview
Description
4-Isopropylthioaniline is an organic compound with the molecular formula C9H13NS. It consists of a benzene ring substituted with an amino group (NH2) and an isopropylthio group (C3H7S) at the para position. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isopropylthioaniline can be synthesized through several methods. One common approach involves the reaction of 4-nitroaniline with isopropylthiol in the presence of a reducing agent such as iron powder or tin chloride. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol or methanol. The nitro group is reduced to an amino group, resulting in the formation of this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropylthioaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Iron powder (Fe), tin chloride (SnCl2)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxylamines, amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
4-Isopropylthioaniline has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of cancer therapeutics.
Industry: this compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Isopropylthioaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its amino group can form hydrogen bonds and interact with enzymes or receptors, influencing their activity. The isopropylthio group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
4-Isopropylaniline: Similar structure but lacks the sulfur atom.
4-Ethylaniline: Contains an ethyl group instead of an isopropylthio group.
4-Butylaniline: Contains a butyl group instead of an isopropylthio group.
Uniqueness: 4-Isopropylthioaniline is unique due to the presence of the isopropylthio group, which imparts distinct chemical properties and reactivity. This group can participate in specific reactions that are not possible with other similar compounds, making this compound valuable for certain applications in research and industry.
Properties
IUPAC Name |
4-propan-2-ylsulfanylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARPKBYKCBGIEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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